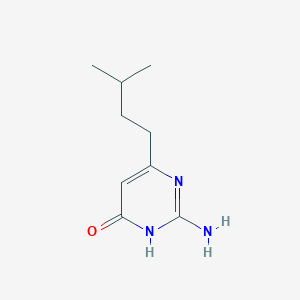
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate
Vue d'ensemble
Description
“Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate” is a complex organic compound. It contains a quinazoline core, which is a type of heterocyclic compound. Quinazolines are found in many pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazoline core, a bicyclic structure consisting of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms . The chloromethyl group would be attached to one of the carbon atoms on the quinazoline core, and the carboxylate group would be attached via an ester linkage .Chemical Reactions Analysis
As a chloromethyl compound, it would likely participate in nucleophilic substitution reactions . The carboxylate ester group could undergo hydrolysis under acidic or basic conditions .Applications De Recherche Scientifique
Anticancer Agent Development
This compound serves as a key intermediate in the synthesis of novel anticancer agents. The chloromethyl group in the quinazoline scaffold is crucial for the biological activity of these molecules. Researchers have utilized this compound to develop 4-anilinoquinazoline derivatives, which have shown promising results in vitro as potential tumor growth inhibitors and apoptosis inducers .
Synthesis of Anti-Inflammatory Agents
The versatility of methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-5-carboxylate allows for its use in creating anti-inflammatory agents. By modifying the core structure, scientists can derive compounds that potentially inhibit inflammatory pathways, offering new avenues for treating chronic inflammatory diseases .
Hedgehog Pathway Antagonists
In the realm of developmental biology and cancer research, hedgehog signaling pathway antagonists are of significant interest. This compound’s structural features make it a valuable precursor in synthesizing hedgehog pathway inhibitors, which may lead to new treatments for conditions like basal cell carcinoma .
Versatile Building Blocks for Organic Synthesis
Due to its reactive chloromethyl group, this compound is a versatile building block in organic synthesis. It can be transformed into various functionalized quinazolinones, such as 2-hydroxymethyl-4(3H)-quinazolinones and 2-formyl-4(3H)-quinazolinones, which are useful in a wide range of synthetic applications .
Pharmaceutical Intermediates
Methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-5-carboxylate is used as an intermediate in the pharmaceutical industry. Its transformation into different derivatives enables the production of a variety of fine chemicals and specialized pharmaceuticals .
Chemical Research and Catalysis
The compound is also employed in chemical research, particularly in studies involving chloromethylation reactions. It acts as a substrate in catalytic processes to yield chloromethyl derivatives of aromatic compounds, which are important in the synthesis of polymers and other chemicals .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-11(16)6-3-2-4-7-9(6)10(15)14-8(5-12)13-7/h2-4H,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKDFROPZNSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



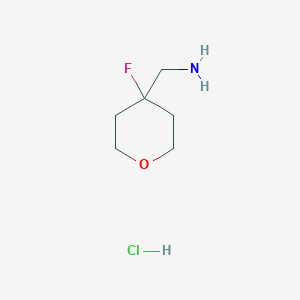
![8-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1449743.png)
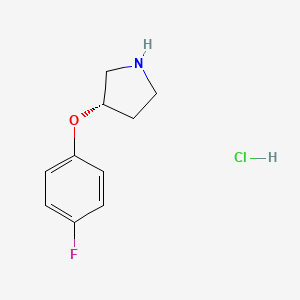
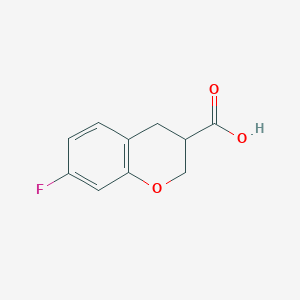
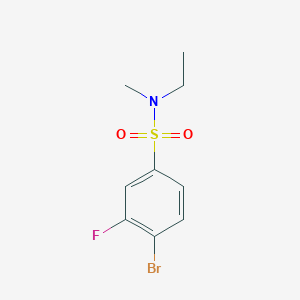
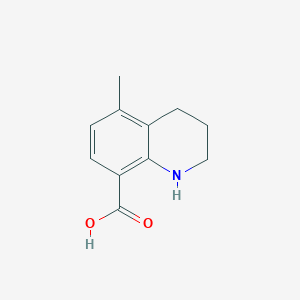
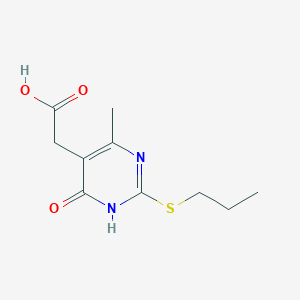

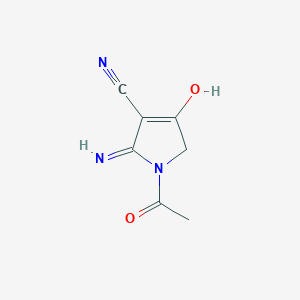
![6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1449757.png)
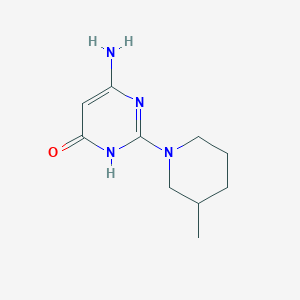
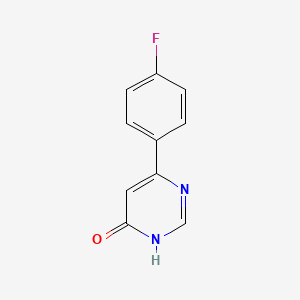
![Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449762.png)
